molecular formula C17H8ClF9N2O3S B1620689 N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide CAS No. 217490-29-4

N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide

Cat. No. B1620689
M. Wt: 526.8 g/mol
InChI Key: DNAOWIOVMDKXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide is a useful research compound. Its molecular formula is C17H8ClF9N2O3S and its molecular weight is 526.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Metabolite Detection

  • A study on the metabolism of flutamide, a compound with structural similarities, identified the formation of various metabolites in human liver microsomes and urine of prostate cancer patients. This research highlights the importance of understanding the metabolic pathways and potential toxic metabolites of organofluorine compounds in medical research (Goda et al., 2006).

Molecular Structure and Interactions

  • Research on specific N-substituted acetamide derivatives has provided detailed insights into their molecular structures, showcasing the role of various intermolecular interactions in determining the crystal packing and stability of such compounds. These findings are crucial for the design of materials with desired physical and chemical properties (Boechat et al., 2011).

Photoreactivity Studies

  • A comparative study of photoreactions of flutamide in different solvents highlighted the impact of solvent choice on the pathways and products of photodegradation. This research is relevant for understanding the stability and safe handling of organofluorine compounds under various environmental conditions (Watanabe et al., 2015).

Nonlinear Optical Materials

  • Investigations into the crystal and molecular structure of flutamide revealed potential for nonlinear optical applications due to the specific arrangement and interactions of its molecular components. Such studies are fundamental in developing new materials for optical and electronic devices (Cense et al., 1994).

Analytical Chemistry Applications

  • The synthesis and application of acetamide derivatives for trace organic analysis demonstrate the utility of organofluorine compounds in enhancing the sensitivity and specificity of analytical methods. This research is essential for the development of advanced diagnostic tools and methodologies (Lu & Giese, 2000).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF9N2O3S/c18-11-5-13(12(29(31)32)4-10(11)17(25,26)27)33-6-14(30)28-9-2-7(15(19,20)21)1-8(3-9)16(22,23)24/h1-5H,6H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAOWIOVMDKXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CSC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF9N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381457
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide

CAS RN

217490-29-4
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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